molecular formula C6H5NO4 B079409 2,6-Dihydroxynicotinic acid CAS No. 10357-91-2

2,6-Dihydroxynicotinic acid

Cat. No.: B079409
CAS No.: 10357-91-2
M. Wt: 155.11 g/mol
InChI Key: KDOPCHRDUXFILH-UHFFFAOYSA-N
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Description

2,6-Dihydroxynicotinic acid, also known as 2,6-dihydroxypyridine-3-carboxylic acid, is a derivative of nicotinic acid. It is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid. One common method includes the use of suitable oxidizing agents under controlled conditions to introduce hydroxyl groups at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .

Scientific Research Applications

2,6-Dihydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dihydroxynicotinic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This interaction can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Uniqueness: This structural feature distinguishes it from other nicotinic acid derivatives and contributes to its versatility in various scientific and industrial applications .

Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCZQNUHGOYVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474642
Record name 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-91-2
Record name 2,6-Dihydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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